molecular formula C7H9N<br>C7H9N<br>C6H5CH2NH2 B3021747 Benzylamine CAS No. 89551-24-6

Benzylamine

Cat. No.: B3021747
CAS No.: 89551-24-6
M. Wt: 107.15 g/mol
InChI Key: WGQKYBSKWIADBV-UHFFFAOYSA-N
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Description

Benzylamine is an organic compound with the chemical formula C₆H₅CH₂NH₂. It is a colorless liquid with a characteristic amine odor. This compound consists of a benzyl group (C₆H₅CH₂) attached to an amine functional group (NH₂). This compound is a primary amine and is miscible with water, ethanol, and diethyl ether . It is commonly used as a precursor in organic synthesis and in the production of various pharmaceuticals .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Biochemical Analysis

Biochemical Properties

Benzylamine is involved in several biochemical reactions. It is biologically degraded by the enzyme monoamine oxidase B, resulting in the formation of benzaldehyde . Additionally, this compound is produced by the action of the enzyme N-substituted formamide deformylase, which converts N-benzylformamide into this compound and formate . These interactions highlight the role of this compound in enzymatic processes and its importance in biochemical pathways.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of monoamine oxidase B, leading to changes in the levels of neurotransmitters and other signaling molecules . This modulation can impact cellular functions such as neurotransmission, cell growth, and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a substrate for monoamine oxidase B, which catalyzes its oxidation to benzaldehyde . This enzymatic reaction involves the transfer of electrons and the formation of intermediate compounds. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is known to absorb carbon dioxide from the air, forming a solid carbamic acid salt . This reaction can affect the long-term stability of this compound in experimental conditions. Additionally, prolonged exposure to this compound can lead to changes in cellular function, including alterations in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound can result in toxic effects, including cell death and tissue damage . These threshold effects highlight the importance of dosage considerations in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by monoamine oxidase B to produce benzaldehyde, which can further undergo oxidation to benzoic acid . This metabolic pathway involves the participation of cofactors such as flavin adenine dinucleotide (FAD) and nicotinamide adenine dinucleotide (NAD+). This compound can also affect metabolic flux by influencing the activity of enzymes involved in its degradation and synthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . This compound can also accumulate in specific cellular compartments, affecting its localization and activity. The distribution of this compound within tissues can influence its overall effects on cellular function and metabolism.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, this compound may be localized to mitochondria, where it can interact with enzymes involved in oxidative metabolism. The subcellular localization of this compound can impact its activity and function, influencing cellular processes such as energy production and signal transduction.

Properties

IUPAC Name

phenylmethanamine
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InChI

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2
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InChI Key

WGQKYBSKWIADBV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CN
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Molecular Formula

C7H9N, Array
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Related CAS

3287-99-8 (hydrochloride)
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DSSTOX Substance ID

DTXSID5021839
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Molecular Weight

107.15 g/mol
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Physical Description

Benzylamine is a colorless to light yellow liquid with a strong odor of ammonia. Floats and mixes with water. (USCG, 1999), Liquid, Colorless to light-yellow liquid with a strong ammonia odor; [CAMEO], COLOURLESS-TO-YELLOW LIQUID.
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Boiling Point

364.1 °F at 760 mmHg (USCG, 1999), 185 °C, 185.00 °C. @ 760.00 mm Hg
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Flash Point

168 °F (USCG, 1999), 168 °F, 65 °C (149 °F) - closed cup, 60 °C
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Solubility

Miscible in ethanol and diethyl ether. Very soluble in acetone. Soluble in benzene. Slightly soluble in chloroform., In water, 1.00X10+6 mg/L at 20 °C (miscible), 1000 mg/mL at 20 °C, Solubility in water: miscible
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Density

0.98 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.983 at 19 °C/4 °C, Density: 0.9813 g/cu cm at 20 °C, Density = 0.9272 at 86.6 °C/4 °C, Relative density (water = 1): 0.98
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Vapor Pressure

0.66 [mmHg], VP: approx 60 Pa at 20 °C, approx 130 Pa at 30 °C, approx 520 Pa at 50 °C, 0.662 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 87
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Mechanism of Action

Glucose, 3-deoxyglucosone (3-DG), and methylglyoxal (MG) oxidatively deaminated benzylamine to benzaldehyde in the presence of Cu(2+) at a physiological pH and temperature but not glyoxal. 3-DG and MG were more effective oxidants than glucose. We have determined the effects of metal ions, pH, oxygen, and radical scavengers on the oxidative deamination. The formation of benzaldehyde was greatest with Cu(2+), and was accelerated at a higher pH and in the presence of oxygen. EDTA, catalase, and dimethyl sulfoxide significantly inhibited the oxidation, suggesting the participation of reactive oxygen species. From these results, we propose a mechanism for the oxidative deamination by the Strecker-type reaction and the reactive oxygen species-mediated oxidation during glycoxidation., Human semicarbazide-sensitive amine oxidase (SSAO) is a target for novel anti-inflammatory drugs that inhibit enzymatic activity. However, progress in developing such drugs has been hampered by an incomplete understanding of mechanisms involved in substrate turnover. We report here results of a comparative study of human and bovine SSAO enzymes that reveal binding of substrates and other ligands to at least two (human) and up to four (bovine) distinct sites on enzyme monomers. Anaerobic spectroscopy reveals binding of substrates (spermidine and benzylamine) and of an imidazoline site ligand (clonidine) to the reduced active site of bovine SSAO, whereas interactions with oxidized enzyme are evident in kinetic assays and crystallization studies. Radioligand binding experiments with [(3)H]tetraphenylphosphonium, an inhibitor of bovine SSAO that binds to an anionic cavity outside the active site, reveal competition with spermidine, benzylamine, and clonidine, indicating that these ligands also bind to this second anionic region. Kinetic models of bovine SSAO are consistent with one spermidine molecule straddling the active and secondary sites on both oxidized and reduced enzyme, whereas these sites are occupied by two individual molecules of smaller substrates such as benzylamine. Clonidine and other imidazoline site ligands enhance or inhibit activity as a result of differing affinities for both sites on oxidized and reduced enzyme. In contrast, although analyses of kinetic data obtained with human SSAO are also consistent with ligands binding to oxidized and reduced enzyme, ... no apparent requirement for substrate or modulator binding to any secondary site to model enzyme behavior /was observed/.
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Color/Form

Colorless liquid, Light amber liquid

CAS No.

100-46-9
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Melting Point

-51 °F (USCG, 1999), 10 °C
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Record name Benzylamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02464
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benzylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033871
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Record name BENZYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1338
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.